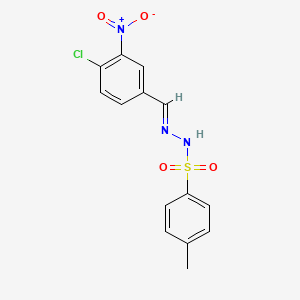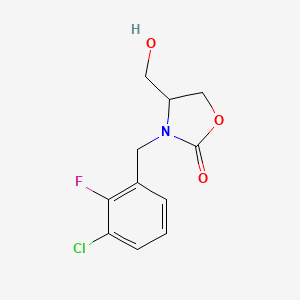![molecular formula C21H28N4O3 B5508417 1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic synthesis processes, often starting with the preparation of key intermediates followed by condensation, cyclization, and functional group modifications. For instance, compounds with complex structures like piperazine derivatives and pyrazole moieties often require carefully controlled reaction conditions and the use of specific catalysts to achieve the desired product with high yield and purity (J. Kumar et al., 2004; L. Torkian et al., 2011).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the three-dimensional arrangement of atoms within a molecule. For related compounds, studies have shown that piperazine rings can adopt a chair conformation, and detailed analysis can reveal the nature of intramolecular hydrogen bonding and the overall molecular geometry (K. Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic substitution, electrophilic addition, and cycloaddition reactions, depending on the functional groups present. The reactivity can be influenced by the presence of electron-donating or withdrawing groups, affecting the compound's behavior in synthetic pathways and its interaction with biological targets (A. Kalgutkar et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined by the compound's molecular structure and can influence its application in various fields. The crystal structure, for instance, provides insight into the molecule's stability and packing in the solid state (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with specific reagents, and stability under various conditions, are influenced by the molecular structure and the presence of specific functional groups. Studies on related compounds can provide insights into these properties, guiding the development of new materials and drugs (C. Abate et al., 2011).
Aplicaciones Científicas De Investigación
Drug Metabolism and Genotoxicity
One study explored the genotoxicity potential of a related compound, highlighting the importance of understanding the metabolic activation of compounds for safety assessments in drug development (Kalgutkar et al., 2007).
Anticonvulsant Activity
Another area of application is in the synthesis of new kojic acid derivatives as potential anticonvulsant compounds. These studies demonstrate the role of piperazine derivatives in developing treatments for conditions like epilepsy (Aytemi̇r et al., 2010).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethylpyrazol-1-yl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-14-12-24(18-7-6-8-19(11-18)28-5)21(27)13-23(14)20(26)9-10-25-17(4)15(2)16(3)22-25/h6-8,11,14H,9-10,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJPXWLYIAKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCN2C(=C(C(=N2)C)C)C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)